A Comprehensive Technical Guide to 3-Bromo-4-(pyridin-4-yl)pyridine
A Comprehensive Technical Guide to 3-Bromo-4-(pyridin-4-yl)pyridine
Abstract: This technical guide provides an in-depth analysis of 3-Bromo-4-(pyridin-4-yl)pyridine, a heterocyclic building block of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details its chemical identity, structural features, physicochemical properties, and a validated synthetic methodology via Suzuki-Miyaura cross-coupling. Furthermore, it explores the compound's critical applications as a versatile ligand in the synthesis of Metal-Organic Frameworks (MOFs) and as a key intermediate in medicinal chemistry. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, serving as a comprehensive resource for understanding and utilizing this valuable compound.
Chemical Identity and Structure
The precise identification and structural understanding of a chemical entity are foundational to its application in any scientific endeavor. This section outlines the formal nomenclature, unique identifiers, and molecular architecture of 3-Bromo-4-(pyridin-4-yl)pyridine.
Nomenclature and Identifiers
The compound is systematically named according to IUPAC conventions, which provides an unambiguous descriptor of its molecular structure. It is also registered with a unique CAS number for unequivocal identification in chemical databases and literature.
| Identifier | Value |
| IUPAC Name | 3-bromo-4-(pyridin-4-yl)pyridine |
| Synonym | 3-Bromo-4-(4-pyridyl)pyridine[1][2][3] |
| CAS Number | 52311-41-8[4] |
Molecular Structure
3-Bromo-4-(pyridin-4-yl)pyridine is a biaryl compound composed of two pyridine rings linked by a carbon-carbon single bond. One pyridine ring is substituted with a bromine atom at the 3-position, while the linkage to the second pyridine ring is at the 4-position. The second pyridine ring is attached via its 4-position. This specific arrangement of heteroatoms and the bromine substituent dictates the compound's reactivity and utility as a synthetic building block.
Physicochemical Properties
A summary of the key physicochemical properties is provided below. These data are essential for determining appropriate reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | MedChemExpress[3] |
| Molecular Weight | 235.08 g/mol | MedChemExpress[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | Room temperature, under inert atmosphere | Sigma-Aldrich |
Synthesis and Purification
The construction of the biaryl scaffold of 3-Bromo-4-(pyridin-4-yl)pyridine is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction stands out as the premier choice due to its high tolerance for functional groups, mild reaction conditions, and the commercial availability of starting materials.[5]
Retrosynthetic Analysis and Strategy
The primary retrosynthetic disconnection is the C-C bond between the two pyridine rings. This leads to two commercially available or readily accessible precursors: a brominated pyridine and a pyridineboronic acid (or its ester equivalent). The Suzuki-Miyaura cross-coupling provides a robust and high-yielding forward reaction pathway.
Detailed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative procedure for the synthesis of the title compound.
Materials:
-
3-Bromo-4-iodopyridine
-
Pyridine-4-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-4-iodopyridine (1.0 eq), pyridine-4-boronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio. The biphasic solvent system is typical for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.[5]
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-Bromo-4-(pyridin-4-yl)pyridine as a solid.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.
Applications in Research and Development
The unique structural features of 3-Bromo-4-(pyridin-4-yl)pyridine make it a highly valuable component in both materials science and medicinal chemistry.
Ligand for Metal-Organic Frameworks (MOFs)
Bipyridine units are exceptional ligands in coordination chemistry due to their strong metal-chelating properties.[6] When incorporated into MOFs, these ligands can significantly enhance the material's stability and catalytic activity.[6] 3-Bromo-4-(pyridin-4-yl)pyridine serves as a ditopic organic linker, where the nitrogen atoms of the two pyridine rings can coordinate with metal centers (e.g., Cu, Co, Ni) to form extended, porous 3D structures.[7][8][9] The presence of the bromo-substituent offers a site for post-synthetic modification, allowing for the fine-tuning of the MOF's properties for specific applications in gas storage, separation, and catalysis.
Intermediate in Medicinal Chemistry
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[10] Halogenated pyridines, such as 3-Bromo-4-(pyridin-4-yl)pyridine, are particularly important as they serve as versatile intermediates.[11] The bromine atom acts as a synthetic handle, enabling further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[11] This allows for the systematic exploration of the chemical space around the core biaryl structure, which is a key strategy in lead optimization programs. This compound is a building block for creating novel chemical entities aimed at a wide range of biological targets.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-4-(pyridin-4-yl)pyridine. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Pictogram | Code | Statement |
| Acute Toxicity | GHS07 | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] |
| Skin Irritation | GHS07 | H315 | Causes skin irritation.[4] |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation.[4] |
| STOT SE 3 | GHS07 | H336 | May cause drowsiness or dizziness.[4] |
Recommended Safety Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-Bromo-4-(pyridin-4-yl)pyridine is a well-defined chemical entity with significant potential as a building block in advanced materials and pharmaceutical research. Its synthesis is accessible through robust cross-coupling methods, and its structural features—a chelating bipyridine core and a reactive bromine handle—provide a dual functionality that is highly sought after. This guide has provided the essential technical information required for its synthesis, characterization, and application, underscoring its role as an enabling tool for innovation in modern chemistry.
References
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PubChem. 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. National Center for Biotechnology Information. [Link]
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ResearchGate. Metalations on 2,2′‐bipyridine‐functionalized metal–organic frameworks for catalytic platforms | Request PDF. [Link]
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MDPI. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. [Link]
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NextSDS. 3-bromo-4-(pyridin-4-yl)pyridine — Chemical Substance Information. [Link]
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Royal Society of Chemistry. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction. Dalton Transactions. [Link]
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Royal Society of Chemistry. Integration of a semi-rigid proline ligand and 4,4′-bipyridine in the synthesis of homochiral metal–organic frameworks with helices. Dalton Transactions. [Link]
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Royal Society of Chemistry. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]
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ACS Publications. Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. [Link]
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NextSDS. 3-bromo-4-(3-bromopyridin-4-yl)pyridine — Chemical Substance Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 3-Bromo-4-methylpyridine for Novel Chemical Synthesis and Innovation. [Link]
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PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. National Center for Biotechnology Information. [Link]
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Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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